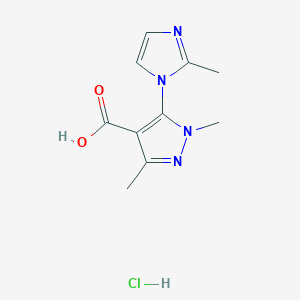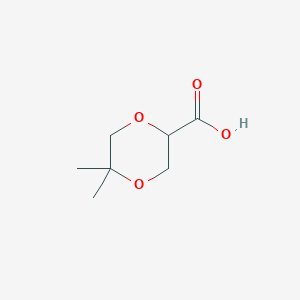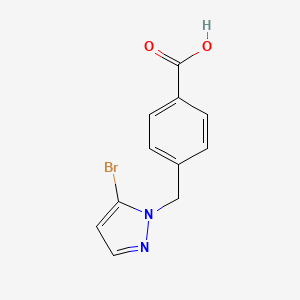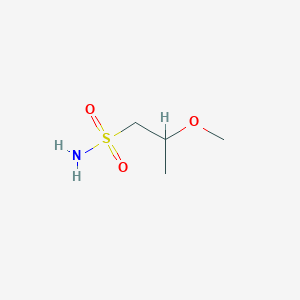
2-Phenyl-morpholine-3-carboxylic acid methyl ester
Übersicht
Beschreibung
“2-Phenyl-morpholine-3-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 50784-55-9 . It has a molecular weight of 221.26 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-phenylmorpholine-3-carboxylate . The InChI code is 1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 . The InChI Key is HZWHDMCEMDPHNT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a white solid . It has a molecular weight of 221.26 .Wissenschaftliche Forschungsanwendungen
Enantiopure Synthesis
A study by (Sladojevich et al., 2007) outlines a practical synthetic route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, a derivative of 2-Phenyl-morpholine-3-carboxylic acid methyl ester. This process involves several steps, including reductive amination and hydrogenation, and demonstrates compatibility with solid-phase peptide synthesis, indicating its potential application in peptidomimetic chemistry.
Antibacterial Activity
Research by (Narsimha et al., 2014) focused on designing and synthesizing new analogues of morpholine-3-carboxylic acid for antibacterial applications. They employed click chemistry techniques and found that some compounds exhibited significant antibacterial activity, suggesting a potential role in developing new antibacterial agents.
Reaction with Methoxycarbonylcarbene
A study by (Molchanov et al., 2001) explored the reactions of methoxycarbonylcarbene with oxazolidines, resulting in the insertion at the C—N bond of the oxazolidine ring to produce substituted esters of morpholine-3-carboxylic acid. This research contributes to our understanding of carbene chemistry and its applications.
Applications in Organic Synthesis
(Guzyr et al., 2013) discussed the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride, involving reactions with morpholinosulfur trifluoride. This study indicates potential applications in organic synthesis and materials science.
Antifungal Activity
The paper by (Criado et al., 1998) describes the synthesis of metal complexes with derivatives of morpholine-3-carboxylic acid and their antifungal activity. This research opens avenues in the field of bioinorganic chemistry and pharmaceuticals.
Prodrug Synthesis
(Rautio et al., 2000) conducted a study on the synthesis of various morpholinyl- esters for potential use as prodrugs. Their findings contribute to the field of medicinal chemistry, particularly in the development of new drug delivery systems.
Catalytic Reduction Systems
In a recent study, (Stoll et al., 2022) described a catalytic system for converting carboxylic acids into alcohols, involving N-methyl morpholine. This research has implications in organic synthesis and catalysis.
Safety and Hazards
Wirkmechanismus
Target of Action
This compound belongs to the class of morpholine derivatives, which have been found to exhibit a wide variety of pharmacological activities . .
Mode of Action
Morpholine derivatives are known to show their action by central inhibitory action on several kinases enzymes concerned in cytokinesis and cell cycle regulation . .
Biochemische Analyse
Biochemical Properties
2-Phenyl-morpholine-3-carboxylic acid methyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes in the target biomolecule, affecting its activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range results in optimal activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . Understanding these processes is critical for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effect on cellular processes.
Eigenschaften
IUPAC Name |
methyl 2-phenylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWHDMCEMDPHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OCCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)
![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)

![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)


![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)


![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)
![[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1473864.png)


